4,6-Bis(hydroxymethyl)dibenzofuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
170797-82-7 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
[6-(hydroxymethyl)dibenzofuran-4-yl]methanol |
InChI |
InChI=1S/C14H12O3/c15-7-9-3-1-5-11-12-6-2-4-10(8-16)14(12)17-13(9)11/h1-6,15-16H,7-8H2 |
InChI Key |
DNMNDBDTUNDRJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C3=CC=CC(=C3O2)CO)CO |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways to 4,6 Bis Hydroxymethyl Dibenzofuran
Multi-step Synthesis Approaches from Dibenzofuran (B1670420) Precursors
The construction of 4,6-Bis(hydroxymethyl)dibenzofuran from dibenzofuran is typically achieved through a multi-step synthetic sequence. This approach allows for the controlled introduction of functional groups at the desired positions of the dibenzofuran core.
Strategic Disconnections and Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound identifies the key C-C bond formations and functional group interconversions. The primary disconnection points are the bonds between the aromatic ring and the hydroxymethyl groups. This leads back to a key intermediate, 4,6-dibenzofurandicarbaldehyde or 4,6-dibenzofurandicarboxylic acid. Further disconnection of the carboxyl or formyl groups from the dibenzofuran skeleton points to dibenzofuran as the ultimate starting material.
The forward synthetic strategy, therefore, involves the initial difunctionalization of dibenzofuran at the 4 and 6 positions, followed by the reduction of the introduced functional groups to the desired hydroxymethyl moieties.
Key Precursors and Intermediates, such as 4,6-Dibenzofurandicarbaldehyde
A crucial and well-documented intermediate in the synthesis of 4,6-disubstituted dibenzofurans is 4,6-dibenzofurandicarboxylic acid . Its synthesis is achieved through the dilithiation of dibenzofuran, followed by carboxylation. The reaction of dibenzofuran with an organolithium reagent, such as n-butyllithium, in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), selectively generates the 4,6-dilithiodibenzofuran intermediate. This intermediate is then quenched with carbon dioxide to yield 4,6-dibenzofurandicarboxylic acid. orgsyn.org
This dicarboxylic acid can be subsequently converted to the more reactive 4,6-dibenzofurandicarbonyl chloride by treatment with a chlorinating agent like thionyl chloride. orgsyn.org This diacid chloride serves as a versatile precursor for various 4,6-disubstituted dibenzofurans.
While the direct synthesis of 4,6-dibenzofurandicarbaldehyde is less commonly reported, it can be conceptually derived from the dicarboxylic acid or its derivatives through reduction. For instance, the controlled reduction of the diacid chloride could yield the dialdehyde (B1249045). A more direct, albeit less common, approach could involve the direct formylation of dibenzofuran, though achieving high selectivity at the 4 and 6 positions can be challenging.
The final step in the synthesis of this compound involves the reduction of either the dicarboxylic acid or the dicarbaldehyde. Standard reducing agents such as lithium aluminum hydride (LiAlH₄) are effective for the reduction of both carboxylic acids and aldehydes to primary alcohols.
Catalytic and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign methodologies. These principles are being increasingly applied to the synthesis of complex organic molecules, including dibenzofuran derivatives.
Homogeneous and Heterogeneous Catalysis for Hydroxymethylation
The direct hydroxymethylation of dibenzofuran at the 4 and 6 positions in a single catalytic step is a challenging transformation. Hydroxymethylation reactions often involve the use of formaldehyde (B43269) or its synthetic equivalents. wikipedia.org However, controlling the regioselectivity and preventing over-alkylation on an electron-rich aromatic system like dibenzofuran is difficult.
A more feasible catalytic approach involves the reduction of the precursor, 4,6-dibenzofurandicarbaldehyde. Catalytic hydrogenation is a well-established green method for the reduction of aldehydes to alcohols. This can be achieved using various heterogeneous catalysts, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under a hydrogen atmosphere. Homogeneous catalysts, such as those based on rhodium or ruthenium, can also be employed for this transformation.
The following table summarizes some potential catalytic systems for the reduction of aromatic aldehydes:
| Catalyst System | Substrate | Product | Notes |
| Pd/C, H₂ | Aromatic Aldehyde | Primary Alcohol | Widely used, efficient, and recyclable heterogeneous catalyst. |
| Pt/C, H₂ | Aromatic Aldehyde | Primary Alcohol | Another effective heterogeneous catalyst. |
| Raney Ni, H₂ | Aromatic Aldehyde | Primary Alcohol | A cost-effective alternative to precious metal catalysts. |
| Rh or Ru complexes | Aromatic Aldehyde | Primary Alcohol | Homogeneous catalysts offering high selectivity under mild conditions. |
Sustainable Solvents and Reaction Conditions
The principles of green chemistry encourage the use of sustainable solvents and milder reaction conditions. For the reduction of 4,6-dibenzofurandicarbaldehyde, the use of water or ethanol (B145695) as a solvent in catalytic hydrogenation would be a significant improvement over traditional organic solvents like tetrahydrofuran (B95107) or diethyl ether.
Furthermore, transfer hydrogenation, which uses a safe source of hydrogen like formic acid or isopropanol (B130326) in the presence of a catalyst, can be an attractive alternative to using gaseous hydrogen. This approach enhances the safety and operational simplicity of the reduction process.
Mechanistic Investigations of Formation Reactions
The formation of the dibenzofuran ring system itself can occur through various mechanisms, often involving radical or transition-metal-catalyzed pathways. For instance, the intramolecular cyclization of diaryl ethers is a common strategy. rsc.org
The mechanism for the key synthetic step towards this compound, the dilithiation of dibenzofuran, proceeds via a directed ortho-metalation pathway. The oxygen atom of the furan (B31954) ring directs the lithium to the adjacent 4 and 6 positions, facilitating the deprotonation by the organolithium base.
The subsequent reduction of the aldehyde or carboxylic acid functional groups to hydroxymethyl groups by a hydride reducing agent like lithium aluminum hydride follows a well-established nucleophilic addition mechanism. The hydride ion (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. In the case of the aldehyde, a single hydride addition followed by an acidic workup yields the alcohol. For the carboxylic acid, two equivalents of the hydride are required, with the first acting as a base to deprotonate the acidic proton, followed by two nucleophilic additions to the carbonyl group.
The mechanism for catalytic hydrogenation of the aldehyde involves the adsorption of both the aldehyde and hydrogen onto the catalyst surface. The hydrogen molecule dissociates into atomic hydrogen on the metal surface, which then adds sequentially to the carbonyl group of the aldehyde to form the alcohol.
Yield Optimization and Purity Assessment in Synthetic Processes
Yield Optimization:
For the initial dicarboxylation step, the yield of dibenzofuran-4,6-dicarboxylic acid can be significantly influenced by the reaction conditions. The original method of quenching the dilithiated dibenzofuran with dry ice (solid CO2) was found to result in competitive protonation and ketone formation, leading to lower yields. A significant improvement was achieved by introducing dry CO2 gas, which resulted in a quantitative yield of the dicarboxylic acid. orgsyn.org
Choice of Reducing Agent: Lithium aluminum hydride is a powerful reducing agent capable of reducing both acid chlorides and esters to alcohols. Sodium borohydride (B1222165) is a milder reducing agent and may require harsher conditions or be less effective for the reduction of esters. The choice will depend on the specific substrate and desired reactivity.
Reaction Temperature: Reductions with powerful hydrides like LiAlH4 are typically performed at low temperatures (e.g., 0 °C) to control the reactivity and minimize side reactions. A gradual increase to room temperature may be necessary to ensure complete conversion.
Solvent: Anhydrous ethereal solvents such as THF or diethyl ether are commonly used for these reductions as they are unreactive towards the reducing agents and effectively solvate the intermediates.
Stoichiometry of the Reducing Agent: A sufficient excess of the reducing agent is necessary to ensure complete reduction of both functional groups. However, a large excess can complicate the work-up procedure.
A hypothetical optimization study for the reduction step is presented in the table below:
| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| 1 | LiAlH4 | THF | 0 to rt | 4 | 85 |
| 2 | NaBH4 | THF | rt | 12 | 60 |
| 3 | LiAlH4 | Diethyl Ether | 0 to rt | 4 | 82 |
| 4 | NaBH4/LiCl | THF | rt | 8 | 75 |
Purity Assessment:
The purity of the final product, this compound, must be rigorously assessed. A combination of chromatographic and spectroscopic techniques is typically employed.
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and assess the purity of the product. By comparing the Rf value of the product to that of the starting materials and any potential byproducts, the completion of the reaction and the presence of impurities can be determined.
Column Chromatography: If impurities are present after the work-up, column chromatography is a standard method for purification. A silica (B1680970) gel stationary phase with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) can be used to separate the desired diol from less polar or more polar impurities.
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity. A reversed-phase column with a mobile phase such as acetonitrile/water or methanol/water is often used for the analysis of aromatic compounds. The purity is determined by the relative area of the product peak.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of this compound. The 1H NMR spectrum would be expected to show characteristic signals for the methylene (B1212753) protons of the hydroxymethyl groups and the aromatic protons of the dibenzofuran core. The disappearance of the signals corresponding to the starting material (e.g., the carbonyl carbon in the 13C NMR spectrum of the acid chloride) would confirm the completion of the reaction.
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl groups (a broad O-H stretching band around 3300 cm-1) and the absence of the carbonyl group from the starting material (C=O stretching band around 1700-1800 cm-1).
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to support the structural assignment.
A summary of the analytical techniques used for purity assessment is provided in the table below:
| Analytical Technique | Purpose | Expected Observations for Pure this compound |
| TLC | Reaction monitoring, preliminary purity check | A single spot with a specific Rf value. |
| Column Chromatography | Purification | Isolation of a pure fraction of the product. |
| HPLC | Quantitative purity analysis | A single major peak corresponding to the product. |
| 1H NMR | Structural confirmation | Signals for methylene and aromatic protons in the correct integration ratios. |
| 13C NMR | Structural confirmation | Signals for the carbons of the dibenzofuran core and the hydroxymethyl groups. |
| IR Spectroscopy | Functional group analysis | Presence of a broad O-H stretch, absence of a C=O stretch. |
| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the calculated mass of C14H12O3. |
By carefully controlling the reaction conditions and employing rigorous purification and analytical techniques, this compound can be synthesized in high yield and purity, making it a valuable building block for various applications.
Advanced Spectroscopic and Structural Elucidation of 4,6 Bis Hydroxymethyl Dibenzofuran
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Comprehensive 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) Analysis
No published data containing ¹H, ¹³C, COSY, HSQC, or HMBC spectra for 4,6-Bis(hydroxymethyl)dibenzofuran could be located. Such data would be essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the hydroxymethyl groups to the dibenzofuran (B1670420) backbone.
Solid-State NMR Characterization for Bulk Structure and Dynamics
Information regarding the solid-state NMR analysis of this compound is not available in the current scientific literature.
Single Crystal X-ray Diffraction (SCXRD) Analysis for Molecular Geometry and Packing
Crystallographic Data and Unit Cell Parameters
No crystallographic information files (CIF) or published studies detailing the single-crystal X-ray diffraction of this compound were found. Therefore, key parameters such as the crystal system, space group, and unit cell dimensions remain unknown.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Impurity Profiling
No high-resolution mass spectrometry data for this compound has been reported. This information would be critical for confirming the compound's exact molecular weight and for identifying any potential impurities from its synthesis.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Signatures and Hydrogen Bonding
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule and probing the nature of intermolecular interactions, such as hydrogen bonding. For this compound, these techniques would provide a detailed fingerprint of its molecular structure.
The hydroxymethyl groups are key to the spectroscopic signature of this molecule. The hydroxyl (-OH) group is expected to exhibit a characteristic stretching vibration (ν) in the FT-IR spectrum. In a non-hydrogen-bonded (free) state, this would typically appear as a sharp band around 3650 cm⁻¹. However, the presence of both a hydrogen bond donor (-OH) and acceptor (the oxygen of the other hydroxymethyl group and the ether oxygen of the dibenzofuran ring) within the molecular structure and in the solid state strongly suggests the presence of both intramolecular and intermolecular hydrogen bonding. This bonding would cause a significant broadening and a shift to lower wavenumbers (typically in the range of 3400-3200 cm⁻¹) for the O-H stretching band. The extent of this shift provides a qualitative measure of the strength of the hydrogen bonds.
The C-O stretching vibrations of the primary alcohol groups are expected to appear in the region of 1050-1000 cm⁻¹ in both FT-IR and Raman spectra. The aromatic C-H stretching vibrations of the dibenzofuran core would be observed above 3000 cm⁻¹, while the in-plane and out-of-plane C-H bending vibrations would generate a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹). The C-C stretching vibrations of the aromatic rings typically appear in the 1600-1450 cm⁻¹ region. The dibenzofuran ring itself has characteristic vibrations; for instance, the C-O-C stretching of the furan (B31954) ring is expected in the 1280-1200 cm⁻¹ range.
A comparative analysis of the FT-IR and Raman spectra would be crucial. Due to the different selection rules, some vibrational modes may be more prominent in one technique than the other. For instance, the symmetric vibrations of the molecule might be more intense in the Raman spectrum.
Table 1: Predicted Vibrational Modes for this compound
| Functional Group/Vibration | Predicted Wavenumber Range (cm⁻¹) | Expected Appearance in FT-IR | Expected Appearance in Raman | Notes |
| O-H Stretch (H-bonded) | 3400 - 3200 | Broad, Strong | Medium to Weak | Broadening indicates hydrogen bonding. |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Strong | Characteristic of the dibenzofuran core. |
| Aliphatic C-H Stretch | 2950 - 2850 | Medium | Medium | From the -CH₂- groups. |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Strong | Multiple bands expected. |
| C-O Stretch (Primary Alcohol) | 1050 - 1000 | Strong | Medium | |
| C-O-C Stretch (Furan Ring) | 1280 - 1200 | Strong | Medium | |
| Aromatic C-H Bending | Below 1500 | Complex pattern | Complex pattern | Fingerprint region. |
Advanced Electron Microscopy for Morphological and Nanostructural Analysis (if applicable to self-assembly or derived materials)
The ability of this compound to form hydrogen bonds suggests a propensity for self-assembly into ordered supramolecular structures. Advanced electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), would be indispensable for visualizing the morphology and nanostructure of such self-assembled materials or any derived materials.
Transmission Electron Microscopy (TEM) would provide higher resolution images, allowing for the visualization of the nanostructural details. For instance, if nanofibers were to form, TEM could reveal their width, length distribution, and potentially any internal order. In the case of crystalline materials, selected area electron diffraction (SAED) in the TEM could be used to determine the crystalline lattice parameters.
The insights gained from electron microscopy would be critical for understanding how the molecular design of this compound translates into macroscopic and nanoscopic material properties, which is a key aspect in the development of new functional organic materials. The potential for this molecule to form ordered assemblies makes it an interesting candidate for applications in materials science, where precise control over morphology is often required.
Theoretical and Computational Chemistry Studies on 4,6 Bis Hydroxymethyl Dibenzofuran
Electronic Structure and Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4,6-Bis(hydroxymethyl)dibenzofuran, which are governed by its electronic structure. These computational approaches allow for the precise calculation of molecular orbitals and energy levels, which in turn dictate the molecule's reactivity and physical properties.
Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes
Density Functional Theory (DFT) stands as a powerful and widely used computational method to predict the molecular geometry and explore the energy landscapes of molecules like this compound. DFT calculations can determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. For instance, DFT has been effectively used to rationalize the geometries of complex dibenzofuran (B1670420) derivatives, such as 4,6-bis(supermesitylphosphanylidenemethyl)dibenzofuran and its metal complexes. nih.gov The B3LYP hybrid functional is a common choice for such calculations, often paired with basis sets like 6-311++G(d,p) to ensure high accuracy. mdpi.commdpi.com
The optimization of the molecular structure of this compound would reveal key bond lengths, bond angles, and dihedral angles, providing a detailed picture of its steric and electronic environment. The planarity of the dibenzofuran core is a significant feature, and DFT can quantify any distortions from planarity induced by the hydroxymethyl substituents. mdpi.com Furthermore, mapping the energy landscape can identify different stable conformers and the energy barriers between them.
Table 1: Representative DFT Functionals and Basis Sets for Organic Molecule Calculations
| Functional | Basis Set | Common Applications |
| B3LYP | 6-31G(d) | Geometry optimization and electronic properties of organic molecules. |
| B3LYP | 6-311++G(d,p) | Higher accuracy for energies, geometries, and vibrational frequencies. mdpi.commdpi.com |
| M06-2X | 6-311++G** | Good for non-covalent interactions and thermochemistry. mdpi.com |
| MPWB1K | 6-31+G(d,p) | Thermochemical kinetics and reaction barrier heights. |
This table presents a selection of commonly used DFT functionals and basis sets for computational studies on organic molecules, including those analogous to this compound.
Frontier Molecular Orbital (FMO) Analysis and Charge Distribution Mapping
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
For dibenzofuran derivatives, the HOMO is typically a π-orbital delocalized over the aromatic core, while the LUMO is a π*-antibonding orbital. The hydroxymethyl substituents at the 4 and 6 positions are expected to influence the energies and spatial distribution of these orbitals. These electron-donating groups are likely to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.
Charge distribution mapping, often visualized through molecular electrostatic potential (MEP) surfaces, identifies the electron-rich and electron-poor regions of the molecule. In this compound, the oxygen atoms of the hydroxyl groups and the furan (B31954) oxygen would be regions of negative electrostatic potential, indicating sites prone to electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit positive potential.
Conformational Analysis and Potential Energy Surfaces
The hydroxymethyl groups in this compound introduce conformational flexibility. The rotation around the C-C and C-O single bonds of these substituents can lead to various stable conformers with different spatial orientations. Conformational analysis aims to identify these stable structures and the energy barriers for their interconversion.
By systematically rotating the dihedral angles of the hydroxymethyl groups and calculating the corresponding energy, a potential energy surface (PES) can be constructed. mdpi.comunifi.it This surface maps the energy of the molecule as a function of its geometry, revealing the low-energy valleys corresponding to stable conformers and the saddle points representing transition states between them. Computational methods like DFT are well-suited for generating accurate PESs. mdpi.com The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics, which is important for understanding the molecule's behavior in solution and its interaction with biological targets.
Reaction Mechanism Predictions and Transition State Calculations
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, it is possible to identify intermediates and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.
For example, in electrophilic aromatic substitution reactions, theoretical studies can predict the most likely sites of attack on the dibenzofuran ring system. researchgate.netorientjchem.orgnih.gov For this compound, the positions ortho and para to the activating hydroxymethyl groups would be potential sites for electrophilic attack. Transition state calculations, often employing methods like the synchronous transit-guided quasi-Newton (STQN) method, can locate the geometry and energy of the transition state for a given reaction step. The intrinsic reaction coordinate (IRC) can then be calculated to confirm that the identified transition state correctly connects the reactants and products.
Molecular Dynamics Simulations for Solution-Phase Behavior and Self-Assembly
While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in solution or in larger aggregates. MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the study of dynamic processes.
For this compound, MD simulations can provide insights into its solvation, revealing how solvent molecules arrange themselves around the solute and the nature of the intermolecular interactions. This is particularly relevant for understanding its solubility and transport properties.
Furthermore, the presence of hydrogen-bonding hydroxymethyl groups suggests that this compound may exhibit self-assembly behavior, forming ordered structures through non-covalent interactions. MD simulations are a powerful tool to investigate the spontaneous formation of such assemblies, providing a molecular-level understanding of the process. youtube.comsigmaaldrich.com These simulations can predict the morphology and stability of potential aggregates, which is of interest for materials science applications.
Computational Spectroscopic Prediction and Correlation with Experimental Data
Computational methods can predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra and confirming the molecule's structure.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can be calculated with high accuracy using DFT methods. rsc.org By comparing the computed spectra with experimental data, the assignment of signals to specific atoms in the molecule can be confirmed. This is particularly useful for complex molecules where spectral overlap can make assignments challenging.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for infrared (IR) and Raman spectra can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculations help in assigning the observed vibrational bands to specific molecular motions, such as the stretching and bending of the O-H and C-O bonds of the hydroxymethyl groups and the vibrations of the dibenzofuran core.
By correlating these computationally predicted spectra with experimental measurements, a more complete and confident characterization of this compound can be achieved.
Chemical Transformations and Derivatization Strategies for 4,6 Bis Hydroxymethyl Dibenzofuran
Reactions at the Hydroxymethyl Groups
The presence of two primary alcohol functionalities on the rigid dibenzofuran (B1670420) scaffold in 4,6-Bis(hydroxymethyl)dibenzofuran (also known as dibenzofuran-4,6-dimethanol) allows for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives.
Esterification and Etherification for Diverse Functionalization
The hydroxyl groups of this compound can readily undergo esterification and etherification to introduce a wide array of functional groups, thereby tuning the molecule's physical and chemical properties.
Esterification: The conversion of the diol to its corresponding diester can be achieved through reaction with acyl chlorides or carboxylic acids under appropriate conditions. For instance, reaction with acetyl chloride can yield 4,6-bis(acetoxymethyl)dibenzofuran . While direct experimental data for this specific reaction on this compound is not extensively reported, analogous uncatalyzed esterifications of benzylic alcohols with acetyl chloride proceed efficiently at room temperature, suggesting a viable pathway. iiste.org More generally, the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, provides another route to a variety of esters. rsc.org
Etherification: The Williamson ether synthesis offers a classic and effective method for converting the hydroxymethyl groups to ethers, such as 4,6-bis(alkoxymethyl)dibenzofuran . This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide. byjus.comwikipedia.org This method is broadly applicable and allows for the introduction of various alkyl or aryl chains. francis-press.com
Table 1: Representative Analogous Reactions for Esterification and Etherification
| Transformation | Reactants | Reagents/Catalyst | Solvent | Conditions | Product | Reference |
| Esterification | Benzyl (B1604629) alcohol, Acetyl chloride | None | Solvent-free | Room Temperature, 1h | Benzyl acetate | iiste.org |
| Etherification | Salicylaldehyde, Chloroacetic acid | Sodium hydroxide | - | - | Ether derivative | wikipedia.org |
Controlled Oxidation and Reduction Pathways
The hydroxymethyl groups of this compound can be selectively oxidized to yield the corresponding dialdehyde (B1249045) or dicarboxylic acid, which are valuable intermediates for further transformations. Conversely, while the hydroxymethyl groups are already in a reduced state, the dibenzofuran core can potentially undergo reduction under specific conditions, although this is less commonly explored.
Oxidation: The oxidation of this compound to 4,6-diformyldibenzofuran is a key transformation. This dialdehyde has been utilized as a precursor in the synthesis of other complex molecules, such as 4,6-bis(supermesitylphosphanylidenemethyl)dibenzofuran. epa.gov Further oxidation leads to the formation of dibenzofuran-4,6-dicarboxylic acid . byjus.comderpharmachemica.com The synthesis of this dicarboxylic acid has been well-documented, indicating that robust oxidation methods are available. derpharmachemica.com Analogous oxidations of 5-hydroxymethylfurfural (B1680220) to its corresponding dialdehyde and dicarboxylic acid are extensively studied and can be achieved using various catalytic systems, including those based on mixed oxides with oxygen as the oxidant. libretexts.org
Table 2: Oxidation Products of this compound
| Starting Material | Product | Notes | Reference |
| This compound | 4,6-Diformyldibenzofuran | Intermediate for further synthesis. | epa.gov |
| This compound | Dibenzofuran-4,6-dicarboxylic acid | Fully oxidized product. | byjus.comderpharmachemica.com |
Functionalization of the Dibenzofuran Core
Beyond the reactivity of the hydroxymethyl groups, the dibenzofuran nucleus itself can be functionalized to introduce additional substituents and expand the molecular complexity.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura and Heck reactions are particularly relevant for the functionalization of the dibenzofuran core. epa.gov These reactions typically involve the coupling of an organohalide or triflate with a suitable partner. For this compound, prior conversion of the hydroxymethyl groups to less reactive ethers or esters, or their temporary protection, might be necessary to prevent interference with the catalyst. Alternatively, starting from a dihalo-dibenzofuran and introducing the hydroxymethyl groups after the coupling reaction is a common synthetic strategy.
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is highly effective for creating biaryl linkages. mdpi.comyoutube.comharvard.edu The Heck reaction couples an unsaturated halide with an alkene and is valuable for introducing vinyl groups onto the aromatic core. nih.govacs.orgnih.govyoutube.com
Electrophilic Aromatic Substitution Reactions
The dibenzofuran ring system is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups such as nitro groups. The directing effects of the existing substituents on the ring will determine the position of the incoming electrophile. For a 4,6-disubstituted dibenzofuran, the substitution pattern will be influenced by the electronic nature of these groups.
Formation of Polymeric Monomers and Precursors through Condensation or Addition Reactions
The difunctional nature of this compound makes it an attractive monomer for the synthesis of condensation polymers, such as polyesters and polyethers. These materials are of interest due to the rigidity and potential for high thermal stability imparted by the dibenzofuran unit.
Polyester Synthesis: Polyesters can be synthesized through the polycondensation of this compound with a dicarboxylic acid or a diacyl chloride. mdpi.comresearchgate.netcore.ac.ukresearchgate.netrsc.org The reaction with a diacyl chloride is typically faster and can be carried out under milder conditions. derpharmachemica.com The properties of the resulting polyester, such as its thermal stability and solubility, can be tailored by the choice of the comonomer.
Polyether Synthesis: Polyethers can be prepared by the polycondensation of the disodium (B8443419) salt of this compound (formed by reaction with a strong base) with an aliphatic or aromatic dihalide. This process, an extension of the Williamson ether synthesis, would lead to a polymer with repeating ether linkages. researchgate.net
Table 3: Analogous Polycondensation Reactions for Polymer Synthesis
| Polymer Type | Monomer 1 | Monomer 2 | Polymerization Method | Reference |
| Polyester | Aromatic Diol (e.g., Bisphenol-A) | Diacyl Chloride (e.g., Terephthaloyl chloride) | Interfacial Polycondensation | derpharmachemica.com |
| Polyester | Vanillin-derived Diol | Diacyl Chloride (e.g., Succinyl chloride) | Solution Polycondensation | mdpi.com |
| Polyether | Silylated Aromatic Diol | 2,6-Difluoropyridine | Bulk Condensation | researchgate.net |
Synthesis of Ligands for Coordination Chemistry Applications
The rigid and planar structure of the dibenzofuran backbone, combined with the reactive hydroxymethyl groups at the 4 and 6 positions, makes this compound a valuable precursor for the synthesis of specialized ligands for coordination chemistry. These ligands are of interest due to their potential to form unique metal complexes with specific geometries and catalytic activities. The derivatization of the hydroxymethyl groups allows for the introduction of various donor atoms, leading to the formation of chelating ligands that can coordinate with a range of metal centers.
One notable strategy for the derivatization of this compound involves its conversion into bidentate phosphine-based ligands. An example of this is the synthesis of 4,6-bis(supermesitylphosphanylidenemethyl)dibenzofuran. nih.gov This transformation is achieved through a phospha-Wittig approach, which allows for the introduction of phosphorus donor atoms. The resulting bidentate ligand has been shown to coordinate with group 11 metal centers, such as gold, silver, and copper, forming stable complexes. nih.gov The coordinating behavior of this ligand has been investigated to assess its ability to bind to two coordination sites in a trans-fashion. nih.gov
The resulting metal complexes have been characterized by X-ray diffraction, revealing their distinct geometries. For instance, the gold complex, [Au(4,6-bis(supermesitylphosphanylidenemethyl)dibenzofuran)][BF4], and the copper complex, [Cu(4,6-bis(supermesitylphosphanylidenemethyl)dibenzofuran)(CH3CN)][BF4], exhibit peculiar geometries that have been further rationalized using density functional theory (DFT) calculations. nih.gov
Another class of ligands derived from the dibenzofuran scaffold includes diphosphine ligands. For example, 4,6-bis(3-diisopropylphosphinophenyl)dibenzofuran, known as (iPr)DPDBFphos, has been synthesized and studied for its potential as a trans-chelating ligand in transition-metal coordination complexes. nih.gov This ligand has been shown to coordinate with rhodium(I) and palladium(II) metal centers. nih.gov In the case of the rhodium norbornadiene complex, [((iPr)DPDBFphos)Rh(NBD)]BF(4), the ligand binds in a cis fashion. nih.gov However, in the bis(acetonitrile) complexes of rhodium and palladium, ((iPr)DPDBFphos)M(CH(3)CN)(2)(n) (where M = Rh, Pd; n = 1, 2), the ligand adopts a trans coordination geometry. nih.gov
Furthermore, the dibenzofuran core has been utilized in the synthesis of chiral ligands, such as the tridentate bisoxazoline ligand, (R,R)-4,6-dibenzofurandiyl-2,2'-bis(4-phenyloxazoline), also known as DBFOX/Ph. orgsyn.org The synthesis of this ligand starts from dibenzofuran-4,6-dicarboxylic acid, a derivative of this compound. orgsyn.org This class of ligands has proven successful as chiral Lewis acids in various enantioselective reactions. orgsyn.org
The following table summarizes the coordination complexes formed from ligands derived from the 4,6-disubstituted dibenzofuran scaffold:
| Ligand | Metal Center | Complex | Coordination Geometry |
| 4,6-bis(supermesitylphosphanylidenemethyl)dibenzofuran | Gold (Au) | [Au(ligand)][BF4] | - |
| 4,6-bis(supermesitylphosphanylidenemethyl)dibenzofuran | Silver (Ag) | [Ag(ligand)(H2O)][BF4] | - |
| 4,6-bis(supermesitylphosphanylidenemethyl)dibenzofuran | Copper (Cu) | [Cu(ligand)(CH3CN)][BF4] | - |
| 4,6-bis(3-diisopropylphosphinophenyl)dibenzofuran ((iPr)DPDBFphos) | Rhodium (Rh) | [((iPr)DPDBFphos)Rh(NBD)]BF(4) | cis |
| 4,6-bis(3-diisopropylphosphinophenyl)dibenzofuran ((iPr)DPDBFphos) | Rhodium (Rh) | ((iPr)DPDBFphos)Rh(CH3CN)2 | trans |
| 4,6-bis(3-diisopropylphosphinophenyl)dibenzofuran ((iPr)DPDBFphos) | Palladium (Pd) | ((iPr)DPDBFphos)Pd(CH3CN)22 | trans |
Applications in Advanced Materials Science and Engineering
Polymeric Materials Derived from 4,6-Bis(hydroxymethyl)dibenzofuran
The presence of two primary alcohol groups in this compound facilitates its integration into polymer chains through various polymerization techniques. This has led to the creation of new polymeric materials with specific thermal, mechanical, and porosity characteristics.
Synthesis of Novel Polyesters, Polyethers, and Polyurethanes
The diol functionality of this compound allows it to undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyesters. Similarly, it can be reacted with diisocyanates to produce polyurethanes. rsc.orgkoreascience.krresearchgate.netmdpi.com The rigid dibenzofuran (B1670420) unit, when incorporated into the polymer backbone, is intended to enhance the thermal stability and influence the conformational structure of the resulting polymer chains. While specific research on polyesters and polyurethanes derived directly from this compound is emerging, related studies on similar aromatic diols like those based on furan (B31954) have shown the potential for creating bio-based polymers with enhanced properties. nih.govnih.govresearchgate.netrsc.org For instance, furan-based polyesters have been synthesized using enzymatic and solution polymerization methods. nih.gov Propoxylation of similar diols, such as 2,5-bis(hydroxymethyl)furan, has been employed to create polyols for polyurethane foams with improved flame resistance. google.com
Development of High-Performance Thermosetting and Thermoplastic Resins
The integration of the rigid dibenzofuran structure into polymer networks is a strategy for developing high-performance resins with superior thermal and mechanical properties. The stiffness of the dibenzofuran core can contribute to a higher glass transition temperature and improved modulus in both thermosetting and thermoplastic materials. While direct examples utilizing this compound are still under extensive research, the principle is demonstrated in polymers derived from similar biomass-derived monomers. For example, polyurethanes synthesized from monomers containing furan units have shown improved thermal stability and stiffness compared to conventional polyurethanes. rsc.org
Fabrication of Microporous Organic Polymers and Networks
The well-defined and rigid structure of this compound makes it a suitable building block for creating microporous organic polymers (MOPs). These materials are noted for their large surface area and interconnected pores at a molecular level. By reacting this diol with appropriate cross-linking agents, it is possible to form three-dimensional networks that possess permanent porosity.
In a related approach, hypercross-linked polymer networks have been successfully synthesized through the self-condensation of other aromatic hydroxymethyl monomers, such as 1,4-benzenedimethanol. rsc.orgresearchgate.net This method yields materials with high Brunauer–Emmett–Teller (BET) surface areas, for instance, 847 m²/g for the polymer derived from 1,4-benzenedimethanol. rsc.orgresearchgate.net These microporous polymers have demonstrated significant potential for gas storage, with a network based on benzyl (B1604629) alcohol showing a carbon dioxide uptake of 8.46 wt% at 1.0 bar and 273 K. rsc.org
Table 1: Comparison of Surface Area and Gas Uptake in Microporous Polymers
| Monomer | Polymer Type | BET Surface Area (m²/g) | CO₂ Uptake (wt% at 1 bar, 273 K) | H₂ Uptake (wt% at 1 bar, 77 K) |
| 1,4-Benzenedimethanol | Hypercross-linked Polymer | 847 rsc.orgresearchgate.net | Not Reported | Not Reported |
| Benzyl Alcohol | Hypercross-linked Polymer | 742 rsc.org | 8.46 rsc.org | 0.97 rsc.org |
Role in Optoelectronic and Electronic Materials
The electron-rich nature of the dibenzofuran core imparts interesting photophysical and electronic properties to its derivatives, making them promising candidates for new materials in organic electronic devices.
Development as Hole Transport Materials in Organic Electronic Devices
Derivatives of dibenzofuran are being actively investigated for their potential as hole transport materials (HTMs) in devices like perovskite solar cells and organic light-emitting diodes (OLEDs). The planarity and electron-donating character of the dibenzofuran unit are advantageous for the efficient transport of positive charge carriers (holes). Research has demonstrated that incorporating dibenzofuran moieties can lead to materials with high hole mobility and suitable energy levels for effective charge transport. mdpi.com For example, oligomeric HTMs based on p-methoxyaniline-substituted dibenzofuran have been synthesized and shown to have high hole mobility, contributing to improved efficiency in perovskite solar cells. mdpi.com The excellent thermal stability of dibenzofuran is also a key advantage in these applications. mdpi.com
Table 2: Properties of a Dibenzofuran-Based Hole Transport Material mdpi.com
| Material | Hole Mobility (cm² V⁻¹ s⁻¹) | Application | Power Conversion Efficiency (%) |
| tDBF (doped) | 9.1 x 10⁻³ | Flexible Perovskite Solar Cells | 19.46 |
Integration into Luminescent and Fluorescent Material Systems
The inherent fluorescence of the dibenzofuran scaffold makes it a valuable component in the design of luminescent and fluorescent materials. While this compound itself may exhibit fluorescence, its derivatives are being explored for more sophisticated applications. For instance, the incorporation of dibenzofuran into larger conjugated systems can produce materials with tunable emission colors and high quantum efficiencies, which are desirable for OLEDs and fluorescent sensors. Related research on other aromatic compounds has shown that molecular design can lead to materials with interesting properties like mechanochromic luminescence, where the fluorescence color changes in response to mechanical grinding. researchgate.net This highlights the potential for developing smart materials based on the broader class of aromatic compounds to which dibenzofuran belongs.
Application in Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and metal-organic frameworks are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The geometry and functionality of the organic linker are crucial in determining the structure and properties of the resulting framework. While there is no specific data on the use of this compound in this context, the structural features of the molecule suggest it could be a viable candidate as a ligand.
The two hydroxymethyl (-CH₂OH) groups at the 4 and 6 positions of the rigid dibenzofuran backbone could potentially act as coordination sites for metal ions. However, alcohols are generally weak ligands for the formation of stable, porous frameworks compared to more commonly used carboxylates, pyridyls, or other N-heterocycles. The synthesis of coordination polymers often relies on stronger and more predictable coordination bonds. researchgate.netresearchgate.netmdpi.com
For this compound to be effectively used as a primary linker in MOFs, the hydroxymethyl groups would likely need to be chemically modified into functional groups that form stronger coordination bonds, such as carboxylic acids. The synthesis of MOFs typically involves ligands like terephthalic acid or 2,1,3-benzothiadiazole (B189464) derivatives, which readily coordinate with metal centers to form robust and porous structures. mdpi.com The rigid dibenzofuran core is an attractive feature for creating well-defined porous architectures, a desirable trait in the design of new MOFs.
Utilization as a Scaffold for Heterogeneous and Homogeneous Catalysis
The application of specific dibenzofuran derivatives in catalysis has been noted, although direct catalytic applications of this compound are not documented. The dibenzofuran structure itself is thermally robust, which is a beneficial property for catalytic scaffolds. ekb.eg
In the realm of heterogeneous catalysis , the hydroxymethyl groups of this compound could serve as points for grafting onto a solid support, such as silica (B1680970) or a polymer resin. The functionalized support could then be used to immobilize catalytically active metal nanoparticles. The amine-functionalization of inorganic adsorbents is a common strategy to enhance catalytic properties, suggesting that the hydroxyl groups of the target compound could be modified to similar ends. mdpi.com
For homogeneous catalysis , the this compound molecule could be chemically modified to create multidentate ligands that can coordinate with a metal center to form a catalytically active complex. For instance, the hydroxymethyl groups could be converted to phosphine (B1218219) or other functionalities known to be effective in catalytic systems. A study on a related compound, 4,6-bis(supermesitylphosphanylidenemethyl)dibenzofuran, demonstrates the capacity of a functionalized dibenzofuran scaffold to coordinate with group 11 metals, highlighting the potential of this molecular backbone in ligand design. nih.gov
While direct research is lacking, the structural attributes of this compound suggest its potential as a precursor for more complex ligands or as a component in larger catalytic systems, pending appropriate chemical modifications.
Future Research Directions and Unexplored Avenues for 4,6 Bis Hydroxymethyl Dibenzofuran
Development of Atom-Economical and Sustainable Synthetic Routes
Future research should focus on developing catalytic and atom-economical methods for the synthesis of 4,6-Bis(hydroxymethyl)dibenzofuran. acs.orgnih.gov This could involve the direct C-H functionalization of the dibenzofuran (B1670420) core, a process that avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps. Ruthenium-catalyzed C-H activation and cyclization, for instance, have shown promise in the synthesis of other functionalized benzofurans and could be adapted for this purpose. rsc.org
Furthermore, exploring metal-free synthetic pathways is a crucial avenue for sustainable chemistry. researchgate.net Photoinduced reactions and cascade reactions that form multiple bonds in a single operation present elegant and efficient alternatives to traditional methods. researchgate.netacs.org The development of one-pot syntheses starting from readily available precursors would significantly enhance the accessibility of this compound for further material development.
A comparative analysis of potential synthetic strategies is presented in the table below:
| Synthetic Strategy | Advantages | Potential Challenges |
| Direct C-H Functionalization | High atom economy, fewer synthetic steps. | Regioselectivity control, catalyst cost and removal. |
| Metal-Free Synthesis | Avoids toxic and expensive metal catalysts, environmentally benign. | Often requires harsher reaction conditions, lower yields for complex substrates. |
| One-Pot Cascade Reactions | Increased efficiency, reduced waste and purification steps. | Complex reaction optimization, potential for side reactions. |
Exploration of Structure-Property Relationships for Tailored Material Performance
A systematic investigation into the structure-property relationships of polymers derived from this compound is a critical future research direction. This would involve synthesizing a series of polymers with varying diacid or dialcohol co-monomers and characterizing their thermal, mechanical, and optical properties. For instance, incorporating flexible aliphatic chains could lead to tougher, more processable materials, while the inclusion of other aromatic units could enhance thermal stability and create materials with interesting liquid crystalline properties.
Key research questions to be addressed include:
How does the rigidity of the dibenzofuran unit influence the glass transition temperature and thermal stability of the resulting polymers?
What is the effect of the substitution pattern on the solubility and processability of the polymers?
Can the introduction of specific co-monomers be used to tune the refractive index or fluorescence properties of the materials?
Integration into Smart and Responsive Material Systems
The hydroxymethyl functionalities of this compound provide convenient handles for its integration into "smart" or "responsive" material systems. These are materials that can change their properties in response to external stimuli such as light, heat, pH, or the presence of specific chemical species.
One promising avenue is the development of photosensitive materials. The dibenzofuran core is known to be photoactive, and this property could be harnessed to create materials that undergo a change in shape, color, or solubility upon exposure to light. For example, the hydroxymethyl groups could be used to attach photo-cleavable or photo-isomerizable moieties, leading to the development of photoresists, data storage materials, or light-controlled drug delivery systems.
Furthermore, the ability of the hydroxymethyl groups to form hydrogen bonds suggests that polymers derived from this compound could exhibit sensitivity to pH or the presence of certain ions. This could be exploited in the design of sensors or stimuli-responsive membranes.
Computational Design and High-Throughput Screening of Derivatives for Specific Applications
Computational modeling and high-throughput screening are powerful tools that can accelerate the discovery and optimization of new materials. youtube.com In the context of this compound, these approaches can be used to predict the properties of its derivatives and to identify promising candidates for specific applications without the need for extensive and time-consuming experimental synthesis and characterization.
Density Functional Theory (DFT) calculations can be employed to understand the electronic structure of the monomer and its polymers, providing insights into their optical and electronic properties. Molecular dynamics (MD) simulations can be used to predict the morphology and mechanical properties of the bulk materials.
By creating virtual libraries of polymers derived from this compound with different co-monomers, it is possible to screen for candidates with desired properties, such as a high glass transition temperature for high-performance plastics or specific absorption and emission wavelengths for organic light-emitting diodes (OLEDs). This computational-guided approach can significantly streamline the material design process and focus experimental efforts on the most promising candidates.
| Computational Technique | Predicted Properties | Potential Applications |
| Density Functional Theory (DFT) | Electronic structure, optical properties (absorption, emission), reactivity. | Organic electronics, photosensitive materials. |
| Molecular Dynamics (MD) | Polymer morphology, mechanical properties (modulus, toughness), thermal transitions. | High-performance polymers, composites. |
| High-Throughput Virtual Screening | Rapid prediction of properties for a large library of derivatives. | Material discovery for a wide range of applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
